7-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6N4O2 |
|---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
7-methyl-6-nitro-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6N4O2/c1-4-5(11(12)13)2-8-7-6(4)9-3-10-7/h2-3H,1H3,(H,8,9,10) |
InChI Key |
DBMIPNQNQRMMRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1[N+](=O)[O-])N=CN2 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structure Determination
NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.
¹H NMR spectroscopy would reveal the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. A hypothetical spectrum for 7-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine would be expected to show specific signals corresponding to the methyl group protons, the aromatic protons on the pyridine (B92270) and imidazole (B134444) rings, and the N-H proton of the imidazole ring. The chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) of each signal would provide critical structural information.
¹³C NMR spectroscopy would be used to map the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal, indicating the total number of carbon atoms and their respective chemical environments (e.g., aliphatic, aromatic, attached to electronegative atoms).
The imidazo[4,5-b]pyridine system can exist in different tautomeric forms, primarily the 1H and 3H tautomers, where the proton on the imidazole ring resides on either the N1 or N3 nitrogen atom. NMR spectroscopy, particularly ¹H and ¹⁵N NMR, is a key technique for studying this equilibrium in solution. The observed chemical shifts and signal averaging can indicate the predominant tautomer or the dynamics of the exchange process between the forms.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure.
HRMS would be employed to determine the precise molecular mass of this compound. This accurate mass measurement allows for the unambiguous determination of its elemental formula, distinguishing it from other compounds with the same nominal mass.
LC-MS is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method would be used to purify the compound and to analyze complex mixtures. For this compound, LC-MS would confirm its presence and purity, while providing its mass spectrum.
X-ray Diffraction Crystallography for Solid-State Structural Analysis
Single Crystal X-ray Diffraction for Atomic Arrangement and Bond Parameters
A thorough search of crystallographic databases and the scientific literature did not yield any reports on the single crystal X-ray diffraction analysis of this compound. Consequently, no experimental data regarding its crystal system, space group, unit cell dimensions, atomic coordinates, or specific bond lengths and angles are publicly available.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
Without crystal structure data, a definitive analysis of the intermolecular interactions, such as hydrogen bonding, π-π stacking, or other van der Waals forces that govern the solid-state architecture of this compound, cannot be performed. The presence of the imidazole and pyridine nitrogen atoms, the nitro group, and the potential for N-H tautomerism suggests that this compound is likely to form significant hydrogen bonding networks, but the specific motifs remain undetermined.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying functional groups and probing the conformational landscape of a molecule. Each vibrational mode corresponds to a specific molecular motion, and its frequency provides a characteristic fingerprint of the compound.
Infrared (IR) Spectroscopy
No experimentally obtained or computationally predicted Infrared (IR) spectrum for this compound could be located in the public domain. Such a spectrum would be expected to show characteristic absorption bands for the N-H stretch of the imidazole ring, C-H stretches of the methyl and aromatic groups, N-O stretches of the nitro group, and various C=N and C=C stretching vibrations of the heterocyclic core.
Raman Spectroscopy
Similarly, there are no available Raman spectra for this compound. Raman spectroscopy would complement IR data, particularly for the symmetric vibrations and the skeletal modes of the fused ring system, providing a more complete picture of its vibrational properties.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopies in Photophysical Studies
UV-Vis and fluorescence spectroscopies are employed to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons to higher energy states, and the subsequent emission of light as fluorescence provides information about the excited state's nature and lifetime.
A search of the literature did not uncover any UV-Vis absorption or fluorescence emission spectra for this compound. The conjugated π-system of the imidazopyridine core, extended by the nitro group, suggests that the compound should absorb in the UV or visible region. However, studies on related imidazo[1,2-a]pyridine (B132010) derivatives have noted that the presence of a nitro group can quench fluorescence. scite.ai Without experimental data, the specific photophysical properties of this compound remain unknown.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic and Molecular Properties
DFT has become a standard tool in computational chemistry for predicting the electronic structure and properties of molecules with a good balance of accuracy and computational cost.
Theoretical Studies on Chemical Reactivity and Selectivity
Building upon the electronic structure calculations, theoretical studies can predict the chemical reactivity and selectivity of a molecule. By calculating various reactivity descriptors derived from DFT, such as chemical potential, hardness, and softness, one can gain a quantitative understanding of the molecule's reactivity. For 7-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine, these studies would help to predict which of the nitrogen atoms in the rings is most basic and therefore most likely to be protonated or to coordinate with a metal ion. The influence of the methyl and nitro groups on the reactivity of the imidazo[4,5-b]pyridine core would be a key aspect of such an investigation.
Global and Local Reactivity Descriptors
The reactivity of a molecule can be quantified using global and local descriptors derived from Density Functional Theory (DFT) calculations. research-nexus.net These descriptors, including the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), chemical hardness (η), and global electrophilicity (ω), provide insight into the kinetic stability and reactivity of a compound. mdpi.comscirp.org
DFT studies on various imidazo[4,5-b]pyridine derivatives, often performed at the B3LYP level of theory, are used to calculate these parameters. research-nexus.netmdpi.com The EHOMO indicates the molecule's capacity to donate electrons, while the ELUMO signifies its ability to accept electrons. A smaller energy gap (ΔE = ELUMO - EHOMO) is associated with higher chemical reactivity and lower kinetic stability. scirp.org
For this compound, the presence of the electron-withdrawing nitro (-NO₂) group is expected to lower both the HOMO and LUMO energy levels and decrease the energy gap, thereby increasing its electrophilicity and reactivity compared to the unsubstituted parent compound. Conversely, the electron-donating methyl (-CH₃) group would slightly counteract this effect. The nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings, along with the oxygen atoms of the nitro group, are predicted to be the primary centers for nucleophilic attack. uctm.edu
Table 1: Representative Quantum Chemical Descriptors for Analogous Imidazo[4,5-b]pyridine Derivatives Data is for illustrative purposes, based on findings for analogous compounds.
| Descriptor | Compound 4 (Analogue) uctm.edu | Compound 7 (Analogue) uctm.edu | Significance |
| EHOMO (eV) | -6.83 | -6.99 | Electron-donating ability |
| ELUMO (eV) | -2.66 | -2.89 | Electron-accepting ability |
| Energy Gap (ΔE) (eV) | 4.17 | 4.10 | Reactivity & Stability |
| Hardness (η) (eV) | 2.08 | 2.05 | Resistance to charge transfer |
| Electrophilicity (ω) (eV) | 5.43 | 5.92 | Propensity to accept electrons |
Note: Compound 4 is 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine and Compound 7 is 6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine. uctm.edu
Molecular Dynamics and Monte Carlo Simulations for Molecular Interactions
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to model the physical movements and interactions of atoms and molecules over time. researchgate.netmdpi.com These methods are particularly valuable for understanding complex interfacial phenomena, such as the adsorption of a molecule onto a surface. uctm.edu
In the context of imidazo[4,5-b]pyridine derivatives, MD and MC simulations are frequently employed to investigate their potential as corrosion inhibitors. researchgate.netresearchgate.net These simulations model the interaction between the inhibitor molecule and a metal surface, typically in the presence of a corrosive medium. mdpi.com By calculating interaction and binding energies, researchers can predict the affinity of the molecule for the surface and its ability to form a protective layer. uctm.edu
The imidazo[4,5-b]pyridine scaffold is recognized for its potential in corrosion inhibition, an application heavily studied via computational simulations. researchgate.net The presence of heteroatoms (N) and π-electrons in the aromatic system allows for effective adsorption onto metal surfaces, creating a barrier against corrosive agents. researchgate.net
Monte Carlo simulations performed on various imidazo[4,5-b]pyridine derivatives consistently show a strong affinity for adsorption on metal surfaces, particularly iron (e.g., the Fe(110) surface). research-nexus.netuctm.edu The simulations reveal that the molecules tend to adsorb in a nearly parallel orientation to the surface, maximizing contact. mdpi.com This adsorption is driven by the interaction of the pyridine and imidazole nitrogen atoms, as well as the π-electrons of the fused ring system, with the vacant d-orbitals of the metal atoms.
Calculations of binding and adsorption energies quantify the strength of this interaction. For several bromo- and nitro-substituted imidazo[4,5-b]pyridine analogues, the calculated binding energies on an iron surface are significantly high (e.g., >440 kcal/mol), indicating a strong and spontaneous adsorption process that is much more favorable than the adsorption of water or corrosive ions. uctm.edu This suggests that this compound would also be an effective corrosion inhibitor by displacing corrosive species and forming a stable protective film on the metal surface.
Table 2: Illustrative Adsorption Energies of Pyridine-Based Inhibitors on Fe(110) Surface from MD Simulations Data is for illustrative purposes, based on findings for analogous compounds.
| Inhibitor Molecule | Adsorption Energy (Neutral) (eV) mdpi.com | Adsorption Energy (Protonated) (eV) mdpi.com |
| 2-Pyridine-aldoxime | -6.63 | -8.14 |
| 3-Pyridine-aldoxime | -6.34 | -7.56 |
| 4-Pyridine-aldoxime | -6.44 | -7.89 |
Elucidation of Tautomerism and Prototropic Isomerization Pathways
Tautomerism is a critical feature of the imidazo[4,5-b]pyridine system, influencing its chemical and biological properties. mdpi.com The phenomenon involves the migration of a proton, leading to isomers that can exist in equilibrium. For this compound, the principal tautomerism involves the position of the hydrogen atom on the imidazole ring, leading to the 3H and 1H tautomers.
Computational studies on the parent scaffold and its derivatives using DFT methods have been employed to determine the relative stability of these tautomers. mdpi.com For the unsubstituted imidazo[4,5-b]pyridine, theoretical calculations often show that different tautomers have very close energy levels, meaning they can coexist. mdpi.comnih.gov The relative stability can be influenced by substitution patterns and the surrounding medium (gas phase vs. solvent). For this compound, the specific electronic effects of the methyl and nitro groups would determine the most stable tautomeric form.
The isomerization between tautomers requires overcoming an energy barrier, the height of which determines the rate of interconversion. Transition state (TS) analysis is a computational method used to locate the highest energy point along the reaction coordinate between two tautomers. ruc.dk By calculating the energy of the TS relative to the ground state of the tautomers, the activation energy for the isomerization process can be determined.
While specific transition state analyses for this compound are not reported, the methodology is standard for studying such processes. ruc.dk The pathway involves the transfer of a proton from one imidazole nitrogen to the other. These calculations are crucial for understanding the dynamics of the tautomeric equilibrium and whether the isomers can be readily interconverted under specific conditions.
The imidazo[4,5-b]pyridine scaffold contains multiple basic nitrogen atoms, making its protonation equilibria a subject of significant interest. mdpi.com Computational methods, particularly DFT, are used to calculate proton affinities and predict the most likely site of protonation. These calculations can be correlated with experimental pKa values. ua.edu
Excited-State Computational Methods for Photochemical Mechanisms
The photochemistry of this compound is expected to be rich and complex due to the presence of both a nitroaromatic system and a heteroaromatic imidazopyridine core. Excited-state computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are essential for modeling the behavior of molecules after absorbing light. routledge.com
The nitroaromatic component introduces unique photochemical pathways. Upon excitation, nitroaromatic compounds are known to undergo very rapid intersystem crossing (ISC) from the singlet excited state to a triplet state, a process facilitated by strong spin-orbit coupling. kaust.edu.saresearchgate.net This can lead to various subsequent reactions, including, in some cases, photodissociation to release nitric oxide (NO). kaust.edu.sa
Simultaneously, the imidazopyridine core can undergo its own excited-state processes. Studies on related molecules like 2-(2′-hydroxyphenyl)imidazo[4,5-b]pyridine have shown that processes such as excited-state intramolecular proton transfer (ESIPT) and the formation of twisted intramolecular charge-transfer (TICT) states can occur. acs.org These processes are efficient radiationless deactivation channels that strongly influence the fluorescence properties of the molecule. acs.org Therefore, computational modeling of this compound would need to consider the interplay between these potential deactivation pathways originating from both the nitro group and the heterocyclic system. rsc.orgescholarship.org
Non-Radiative Decay Pathways and Conical Intersections
There are no published computational studies specifically investigating the non-radiative decay pathways or the nature of conical intersections for this compound. Theoretical work on related heterocyclic compounds suggests that such pathways are crucial for understanding photostability, but this has not been specifically calculated or analyzed for the target molecule.
Minimum Energy Crossing Point (MECP) Analysis
A search for theoretical investigations into the minimum energy crossing points (MECPs) for this compound yielded no specific results. MECP analysis is a critical computational tool for understanding reaction mechanisms between different electronic states, but it has not been applied to this compound in available literature.
Molecular Docking and Ligand-Target Interaction Modeling for Biological Systems
No molecular docking studies featuring this compound have been reported in the scientific literature. While docking is a common technique to predict the interaction of small molecules with biological targets, and has been used for other imidazo[4,5-b]pyridine derivatives, this specific compound has not been the subject of such investigations.
Prediction of Binding Affinities and Molecular Recognition
As a consequence of the absence of molecular docking studies, there is no available data on the predicted binding affinities or molecular recognition patterns for this compound with any biological target.
Chemical Reactivity and Transformations of 7 Methyl 6 Nitro 3h Imidazo 4,5 B Pyridine
Reactions Involving the Nitro Functional Group
The nitro group at the 6-position is a key functional handle that significantly influences the reactivity of the molecule and can be transformed into other functional groups.
Reduction of Nitro to Amino Groups and Subsequent Derivatization
The reduction of the nitro group to an amino group is a common and vital transformation, yielding 7-Methyl-3H-imidazo[4,5-b]pyridin-6-amine. This reaction opens up a plethora of possibilities for further derivatization. Various reducing agents and conditions can be employed for this conversion. wikipedia.orgorganic-chemistry.orgjsynthchem.comresearchgate.net For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a widely used method. wikipedia.org Chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid, or iron powder in acetic acid are also effective. wikipedia.orgacs.org The resulting 6-amino derivative is a versatile intermediate for creating a diverse library of compounds. acs.orgresearchgate.net
Subsequent derivatization of the newly formed amino group can be achieved through various reactions, including:
These derivatization strategies allow for the fine-tuning of the molecule's physicochemical properties and biological activity.
Influence of the Nitro Group on Ring Reactivity
The strong electron-withdrawing nature of the nitro group significantly impacts the electronic properties and reactivity of the imidazo[4,5-b]pyridine ring system. The nitro group deactivates the pyridine (B92270) ring towards electrophilic substitution, making such reactions challenging. nih.gov Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at positions ortho and para to the nitro group. rsc.org This activation facilitates the displacement of leaving groups, such as halides, by nucleophiles. The electron-withdrawing effect of the nitro group can also influence the acidity of the N-H proton in the imidazole (B134444) ring, potentially affecting its alkylation and acylation reactions. mdpi.com
Reactivity of the Imidazo[4,5-b]pyridine Heterocycle
The fused heterocyclic system of imidazo[4,5-b]pyridine possesses its own characteristic reactivity, which is modulated by the substituents present on the ring.
Regioselective Alkylation and Acylation Reactions
Alkylation and acylation of the imidazo[4,5-b]pyridine ring can occur at the nitrogen atoms of the imidazole moiety. The tautomeric nature of the 3H-imidazo[4,5-b]pyridine system can lead to the formation of different regioisomers upon alkylation. nih.gov For instance, alkylation can potentially occur at the N1, N3, or N4 positions. The regioselectivity of these reactions is influenced by several factors, including the nature of the alkylating or acylating agent, the reaction conditions (solvent, temperature, and base), and the electronic effects of the substituents on the ring. nih.govuctm.edu In some cases, a mixture of N3 and N4 alkylated products is observed. nih.gov The use of specific protecting groups can be employed to direct the reaction to a particular nitrogen atom, achieving higher regioselectivity. rsc.org
The table below summarizes the regioselective N-alkylation of a related 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, which provides insights into the potential alkylation patterns of 7-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine. nih.gov
| Alkylating Agent | Reaction Conditions | Resulting Regioisomers | Reference |
|---|---|---|---|
| 1-(chloromethyl)benzene | Phase Transfer Catalysis (PTC) | N3 and N4 | nih.gov |
| 1-(bromomethyl)-4-methylbenzene | Phase Transfer Catalysis (PTC) | N3 and N4 | nih.gov |
| ethyl 2-bromoacetate | Phase Transfer Catalysis (PTC) | N1, N3, and N4 | nih.gov |
Electrophilic and Nucleophilic Substitution Patterns
As mentioned earlier, the electron-withdrawing nitro group generally deactivates the pyridine ring towards electrophilic attack. However, the imidazole ring is relatively electron-rich and can potentially undergo electrophilic substitution, although the presence of the nitro group will still have a deactivating influence. nih.govnih.gov The C2 position of the imidazo[4,5-b]pyridine ring system is a known site for functionalization, including arylation. rsc.org
Nucleophilic substitution reactions are more favorable due to the electronic nature of the nitro-substituted pyridine ring. While the target compound does not have a leaving group analogous to a halogen, the principles of nucleophilic aromatic substitution are relevant to understanding its reactivity. If a suitable leaving group were present on the pyridine ring, it would be readily displaced by nucleophiles. The nitro group itself is generally not displaced in nucleophilic substitution reactions of this ring system.
Transformations of the Methyl Group at Position 7
The methyl group at the 7-position is also amenable to chemical transformations, although it is generally less reactive than the nitro group or the heterocyclic nitrogen atoms. Potential reactions involving the C7-methyl group could include:
Detailed research findings specifically on the transformations of the methyl group at position 7 of this compound are not extensively reported in the provided search results. However, the reactivity of methyl groups on similar heterocyclic systems suggests these transformations are plausible synthetic routes to explore.
Intramolecular Rearrangements and Tautomeric Equilibria
The imidazo[4,5-b]pyridine scaffold is characterized by the presence of nitrogen atoms that can participate in tautomeric equilibria, influencing the compound's chemical properties and intermolecular interactions.
Prototropic tautomerism is an intrinsic feature of the imidazo[4,5-b]pyridine ring system. This phenomenon involves the migration of a proton between the nitrogen atoms of the imidazole moiety. For this compound, the hydrogen atom on the imidazole ring can reside on either of the two nitrogen atoms, leading to an equilibrium between different tautomeric forms. The common representation, 3H-imidazo[4,5-b]pyridine, indicates the proton is on the nitrogen at position 3. However, it exists in equilibrium with its 1H-imidazo[4,5-b]pyridine tautomer.
The imidazo[4,5-b]pyridine scaffold is a fused heterocyclic system combining imidazole and pyridine rings. mdpi.com The nomenclature itself often points to this tautomerism, with compounds being named as 1H-, 3H-, or 4H-imidazo[4,5-b]pyridines, reflecting the position of the labile proton. nih.gov The existence of the related 6-Nitro-3H-imidazo[4,5-b]pyridine further supports the stability of this specific tautomeric form. bldpharm.com
Computational and experimental studies on the parent imidazo[4,5-b]pyridine scaffold provide insight into this equilibrium. mdpi.com Density Functional Theory (DFT) calculations have been used to investigate the proton affinities of the different nitrogen atoms. These studies suggest that the Gibbs free energies for protonation on the imidazole and pyridine nitrogens are very close. mdpi.com Specifically for the parent compound, protonation at the imidazole nitrogen is favored by a very small margin, which aligns with experimental observations that also suggest the imidazole site has a higher basicity. mdpi.com This small energy difference indicates that multiple tautomeric forms can coexist and that the precise position of the proton can be influenced by factors such as the solvent, temperature, and the presence of substituents on the ring system. mdpi.comresearchgate.net
Table 2: Tautomeric Forms of the Imidazo[4,5-b]pyridine Core
| Tautomer Name | Position of Labile Proton | Significance |
|---|---|---|
| 1H-imidazo[4,5-b]pyridine | N1 | One of the primary imidazole tautomers. |
| 3H-imidazo[4,5-b]pyridine | N3 | The other primary imidazole tautomer, often in equilibrium with the 1H form. bldpharm.com |
| 4H-imidazo[4,5-b]pyridine | N4 (Pyridine N) | Represents protonation on the pyridine nitrogen; less favored but contributes to the overall equilibrium. mdpi.comnih.gov |
Mechanistic Insights into Biological Applications of Imidazo 4,5 B Pyridine Derivatives Excluding Clinical Data
General Biological Activities and Structure-Activity Relationships (SAR) of Imidazopyridines
Imidazo[4,5-b]pyridines, also known as 1-deazapurines, are a prominent pharmacophore recognized for a broad spectrum of biological activities, including antimicrobial, antiproliferative, antiviral, and anti-inflammatory properties. researchgate.netnih.govmdpi.com The biological potential of these compounds is profoundly influenced by the nature and position of substituents on the fused ring system.
Structure-Activity Relationship (SAR) studies reveal that the introduction of different functional groups can significantly modulate the biological efficacy and selectivity of these derivatives. For instance, the placement of a methyl group on the nitrogen atom of the imidazo[4,5-b]pyridine core has been shown to improve antiproliferative activity. nih.gov Similarly, substitutions at various positions on the heterocyclic scaffold are crucial for their activity. A review of trisubstituted imidazopyridines highlighted a derivative containing both methyl and nitro groups that exhibited significant antibacterial activity, underscoring the potential importance of these specific functional groups present in 7-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine. nih.gov
The versatility of the imidazo[4,5-b]pyridine skeleton allows for modifications that can tune its properties. For example, the synthesis of 2,6-disubstituted derivatives using techniques like the Suzuki cross-coupling reaction has enabled the exploration of how different substituents on the phenyl rings attached to the core influence antiproliferative effects. nih.gov Research has also demonstrated that the presence of a nitro group can be a key determinant of activity, particularly in the context of antimicrobial action against various pathogens. researchgate.netnih.gov The combination of a methyl group and a nitro group on the pyridine (B92270) ring portion of the scaffold, as seen in this compound, suggests a compound designed to leverage these SAR insights for specific biological effects.
Antimicrobial Research Focus
The imidazo[4,5-b]pyridine scaffold is a foundational structure for developing new antimicrobial agents, driven by the urgent need to combat the rise of multi-drug resistant pathogens. nih.govscispace.com Research has explored its efficacy against a range of bacteria and fungi, with specific derivatives showing promising activity. eurjchem.com
A critical aspect of developing effective antimicrobials is understanding their precise mechanism of action. For imidazopyridine-related compounds, one of the investigated molecular targets is the family of aminoacyl-tRNA synthetases (aaRS). semanticscholar.org These enzymes are essential for protein biosynthesis, catalyzing the attachment of the correct amino acid to its corresponding tRNA molecule. semanticscholar.org Because they are vital for cell viability and exhibit structural differences between bacterial and human enzymes, they are considered excellent targets for selective antibiotic development. semanticscholar.orgresearchgate.net
In particular, tyrosyl-tRNA synthetase (TyrRS) has been identified as a target for various heterocyclic inhibitors. researchgate.net The inhibition of TyrRS depletes the pool of charged tyrosyl-tRNA, leading to a halt in protein synthesis and ultimately bacterial cell death. semanticscholar.org While direct evidence linking this compound to TyrRS inhibition is not extensively documented, studies on structurally similar compounds provide a strong rationale for this potential mechanism. For example, various heterocyclic compounds, including those with nitro-aromatic moieties, have been designed as TyrRS inhibitors. researchgate.net Furthermore, other aaRS enzymes, such as methionyl-tRNA synthetase in Trypanosoma brucei, have been confirmed as targets for imidazopyridine derivatives. nih.gov This body of research suggests that the inhibition of aminoacyl-tRNA synthetases represents a plausible and significant mechanism for the antimicrobial effects of the broader imidazo[4,5-b]pyridine class.
The antibacterial potential of imidazo[4,5-b]pyridine derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Several studies have reported the activity of various analogs against clinically relevant strains like Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.govnih.gov
For instance, a study on trisubstituted imidazopyridines identified a compound featuring methyl and nitro groups that displayed significant antibacterial activity against S. aureus, with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL. nih.gov In another study, while many cyano- and amidino-substituted imidazo[4,5-b]pyridines lacked broad antibacterial activity, one derivative showed moderate efficacy against E. coli. mdpi.com The table below summarizes findings for various imidazo[4,5-b]pyridine derivatives against these key bacterial strains.
| Derivative Class | Bacterial Strain | Activity/Result | Reference |
| Trisubstituted Imidazopyridine (with methyl and nitro groups) | Staphylococcus aureus | Significant activity (MIC: 3.12 µg/mL) | nih.gov |
| Amidino-substituted Imidazo[4,5-b]pyridine | Escherichia coli | Moderate activity (MIC: 32 µM) | mdpi.com |
| 6-Bromo-3H-imidazo[4,5-b]pyridine derivatives | Not specified | Prominent antibacterial activity | eurjchem.com |
| Thiazole-based Imidazo[4,5-b]pyridines | E. coli, S. aureus | More effective than ampicillin | nih.gov |
| Imidazo[4,5-b]pyridine derivatives | Bacillus cereus (Gram-positive) | More sensitive than Gram-negative bacteria | mdpi.com |
| Imidazo[4,5-b]pyridine derivatives | Escherichia coli (Gram-negative) | More resistant than Gram-positive bacteria | mdpi.com |
These results indicate that the antibacterial spectrum and potency of imidazo[4,5-b]pyridines are highly dependent on their specific substitution patterns. The presence of nitro and methyl groups in the specific structure of this compound suggests that it could possess targeted antibacterial properties. nih.gov
In addition to antibacterial action, the imidazo[4,5-b]pyridine scaffold has been investigated for its antifungal potential. researchgate.net Several derivatives have demonstrated notable activity against various fungal pathogens. researchgate.netresearchgate.net For example, certain 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives were found to possess both antibacterial and antifungal properties. eurjchem.com
A study focused specifically on fungicidal activity synthesized a series of novel imidazo[4,5-b]pyridine derivatives and tested them against Puccinia polysora. One compound, in particular, showed an EC50 value of 4.00 mg/L, which was comparable to the commercial fungicide tebuconazole. researchgate.net Another potential mechanism for antifungal action within the broader class of imidazopyridines involves the inhibition of glucosamine-6-phosphate synthase, an enzyme crucial for the synthesis of the fungal cell wall. nih.gov This highlights that, like their antibacterial counterparts, the antifungal activities of these compounds can be attributed to specific enzyme inhibition, presenting a promising avenue for the development of new antifungal agents.
Research on Antiproliferative Mechanisms
The structural analogy of imidazo[4,5-b]pyridines to endogenous purines makes them prime candidates for investigation as antiproliferative agents. nih.govnih.gov Their ability to mimic purines allows them to interact with biological systems that process nucleic acids, potentially disrupting the rapid proliferation characteristic of cancer cells.
A key antiproliferative mechanism for many heterocyclic compounds involves direct interaction with nucleic acids. Research has shown that certain imidazo[4,5-b]pyridine derivatives can exert their anticancer effects through such interactions. For example, specific tetracyclic triaza-benzo[c]fluorenes, which are derived from the imidazo[4,5-b]pyridine skeleton, have been shown to function by intercalating into double-stranded DNA (dsDNA). mdpi.com This mode of action involves the insertion of the planar aromatic structure of the compound between the base pairs of the DNA helix, disrupting its structure and interfering with essential cellular processes like replication and transcription.
Furthermore, there is growing interest in targeting non-canonical DNA structures like G-quadruplexes, which are prevalent in telomeric regions and the promoter regions of oncogenes. nih.gov While research on direct binding of this compound to G-quadruplexes is limited, studies on related heterocyclic systems provide valuable insights. Effective G-quadruplex ligands typically possess a large, planar aromatic core for π-π stacking with the G-quartets and positively charged side chains to interact with the phosphate (B84403) backbone. nih.gov The extended aromatic system of the imidazo[4,5-b]pyridine core suggests it could serve as a scaffold for designing molecules that specifically recognize and stabilize these structures, thereby inhibiting cancer cell proliferation. The coordination of imidazole-based compounds with metal ions has also been shown to produce complexes that can interact with and inhibit DNA, further expanding their potential as antiproliferative agents. nih.gov
Kinase Inhibition Profiles
Derivatives of the imidazo[4,5-b]pyridine scaffold have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
FLT3/Aurora Kinases: A significant body of research has focused on the dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases by imidazo[4,5-b]pyridine derivatives. nih.govacs.org FLT3 is a receptor tyrosine kinase, and its internal tandem duplication (FLT3-ITD) mutation is a key driver in acute myeloid leukemia (AML). nih.gov Aurora kinases are essential for mitotic progression, and their inhibition can lead to apoptosis in cancer cells.
Optimization studies have led to the identification of potent dual FLT3/Aurora kinase inhibitors. For instance, compound 27e , 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine, demonstrated strong inhibitory activity against Aurora-A (Kd = 7.5 nM), Aurora-B (Kd = 48 nM), and FLT3 (Kd = 6.2 nM), including the prognostically poor FLT3-ITD mutant (Kd = 38 nM). nih.gov The core scaffold interacts with the kinase hinge region, forming hydrogen bonds crucial for binding. nih.gov
CDK-2/CDK-9: Cyclin-dependent kinases (CDKs) are another important family of targets. A series of N-phenyl-imidazo[4,5-b]pyridin-2-amines were synthesized and found to exhibit potent anti-proliferative effects through CDK9 inhibition. nih.gov A lead compound from this series, 18b , not only inhibited CDK9 but also reduced the levels of the anti-apoptotic protein Mcl-1 and induced apoptosis in cancer cells. nih.gov While specific data on CDK-2 for this exact series is less detailed, the broad investigation into CDKs highlights the scaffold's potential.
Research on 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives has shown that these compounds can act as multitargeted kinase inhibitors, inhibiting a range of kinases including Aurora-A. nih.gov This suggests that the core structure is a versatile starting point for developing inhibitors against various kinase targets. nih.govnih.gov
Influence of Substituent Nature and Position on Cytostatic Effects
The cytostatic, or antiproliferative, activity of imidazo[4,5-b]pyridine derivatives is highly dependent on the nature and position of various substituents on the heterocyclic core and its appended rings. nih.govnih.gov
Studies on 2,6-disubstituted imidazo[4,5-b]pyridines revealed several key structure-activity relationships (SAR). nih.gov
Effect of N-methylation: Methylation at the nitrogen atom of the imidazo[4,5-b]pyridine nucleus generally improves antiproliferative activity. nih.gov
Effect of Phenyl Ring Substituents: A hydroxyl group at the para-position of a phenyl ring at position 6 significantly enhanced activity. In contrast, methoxy-substituted derivatives showed the lowest antiproliferative effects. nih.gov For example, N-methyl derivative 19 with a p-hydroxy-phenyl substituent proved to be the most active in a series, with IC50 values ranging from 1.45 to 1.90 μM against various cancer cell lines. nih.gov
Amidino Group: The introduction of an amidino group has been shown to produce potent and selective antiproliferative agents. mdpi.comresearchgate.net Specifically, a compound bearing an unsubstituted amidino group (Compound 10 ) and another with a 2-imidazolinyl group (Compound 14 ) displayed strong and selective activity against colon carcinoma cells (IC50 0.4 and 0.7 μM, respectively). mdpi.comresearchgate.net
The following table summarizes the influence of different substituents on the cytostatic activity of imidazo[4,5-b]pyridine derivatives.
| Compound Series | Key Substituent(s) | Effect on Cytostatic Activity | Example IC50 (Cell Line) | Reference |
| 2,6-Diphenyl substituted | p-hydroxy on phenyl ring | Pronounced activity | 1.50–1.87 μM (Capan-1, HL-60) | nih.gov |
| 2,6-Diphenyl substituted | N-methyl on imidazopyridine | Improved activity | 1.45–1.90 μM (Various) | nih.gov |
| Amidino-substituted | Unsubstituted amidino group | Strong and selective activity | 0.4 μM (SW620) | mdpi.comresearchgate.net |
| Amidino-substituted | 2-imidazolinyl group | Strong and selective activity | 0.7 μM (SW620) | mdpi.comresearchgate.net |
Anti-inflammatory Research
The imidazo[4,5-b]pyridine scaffold has been explored for its anti-inflammatory potential, with research pointing towards the modulation of key inflammatory pathways. nih.govnih.gov
Modulation of Inflammatory Signaling Pathways
One of the primary mechanisms for the anti-inflammatory activity of this class of compounds is the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
A study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives demonstrated their effectiveness against both COX-1 and COX-2. nih.gov Notably, some compounds showed selective inhibition of COX-2, which is a desirable trait for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov
Compound 3f from this series exhibited a 2-fold selectivity for COX-2 (IC50 = 9.2 µmol/L) over COX-1 (IC50 = 21.8 µmol/L). nih.gov
Compounds 3c and 3h also showed potent and selective COX-2 inhibition. nih.gov
Furthermore, other research has identified imidazo[4,5-b]pyridine derivatives that can diminish inflammatory responses by other mechanisms, such as reducing the expression of inflammatory mediators like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.gov
Antiviral Research
Imidazo[4,5-b]pyridine derivatives have demonstrated a broad spectrum of antiviral activities against various DNA and RNA viruses. nih.govmdpi.comresearchgate.net
Research has shown that certain bromo-substituted derivatives possess selective activity against Respiratory Syncytial Virus (RSV). mdpi.comresearchgate.net For example, a bromo-substituted derivative with an unsubstituted phenyl ring (Compound 7 ) showed an EC50 of 21.0 μM against RSV. mdpi.com Another compound, a bromo-substituted derivative with a 4-cyanophenyl group (Compound 8 ), exhibited weak but broad activity against different influenza virus subtypes. mdpi.com
Inhibition of Viral Replication Enzymes (e.g., RNA-dependent RNA Polymerase)
A key mechanism for the antiviral action of these compounds is the inhibition of viral enzymes essential for replication. For viruses like Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C Virus, and Classical Swine Fever Virus (CSFV), the RNA-dependent RNA polymerase (RdRp) is a critical target. nih.govnih.govmdpi.com
Studies on the related imidazo[4,5-c]pyridine series have shown that these molecules can potently inhibit viral replication by targeting the RdRp. nih.govmdpi.com A highly active compound was found to interact directly with the viral RdRp. nih.govmdpi.com Drug-resistant CSFV mutants selected against an imidazo[4,5-c]pyridine inhibitor carried a mutation in the NS5B protein, which encodes the RdRp, confirming it as the primary target. nih.gov This mode of action is a promising avenue for the development of broad-spectrum antiviral agents based on the imidazopyridine framework.
Antioxidant and Antiglycative Properties
Beyond their roles in targeted therapies, imidazo[4,5-b]pyridine derivatives have also been recognized for their antioxidant and antiglycative properties. nih.govmdpi.commdpi.com These activities are crucial for combating oxidative stress and the formation of advanced glycation end products (AGEs), which are implicated in aging and various chronic diseases.
The antioxidant potential of novel imidazo[4,5-b]pyridine-derived acrylonitriles has been confirmed, with some derivatives showing significantly improved activity compared to the standard antioxidant butylated hydroxytoluene (BHT). mdpi.com
In the context of antiglycation, research has shown that merging the imidazopyridine core with a benzohydrazide (B10538) structure can yield compounds with both antioxidant and antiglycative potential. nih.govmdpi.com A key observation was that the activity in both domains tended to increase with a greater number of hydroxyl groups on the molecule. nih.govmdpi.com This is attributed to their high redox potential and enhanced ability to donate electrons, thereby neutralizing reactive oxygen species and inhibiting the Maillard reaction that leads to AGEs. nih.govmdpi.com
Mechanisms involving Redox Potential and Electron Transfer
The biological activity of certain imidazo[4,5-b]pyridine derivatives is intrinsically linked to their redox properties and capacity for electron transfer. While specific redox potential data for this compound is not extensively documented, the influence of specific functional groups on the core scaffold provides significant insight.
For instance, the presence of a nitro group is fundamental to the mechanism of action for several classes of inhibitors targeting the enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1). nih.gov These compounds, including derivatives of imidazo[4,5-b]pyridine, act as covalent inhibitors. Their activity relies on the reduction of the nitro group, a process that is crucial for the formation of a covalent bond with a cysteine residue in the enzyme's active site. nih.gov This suggests that the nitroaromatic structure of compounds like this compound is designed to participate in redox reactions essential for their biological function.
Conversely, studies on other derivatives have shown that the introduction of hydroxyl groups can confer high redox potential and the ability to donate electrons, leading to significant antioxidative properties. nih.gov This dual potential for redox activity, dictated by specific substitutions, highlights the versatility of the imidazo[4,5-b]pyridine scaffold in mediating biological effects through electron transfer mechanisms.
Other Mechanistic Studies in Biological Contexts
Beyond redox-mediated mechanisms, imidazo[4,5-b]pyridine derivatives interact with a variety of biological targets through mechanisms such as receptor antagonism, enzyme inhibition, and modulation of central nervous system proteins.
The imidazo[4,5-b]pyridine framework has been successfully utilized to develop potent antagonists for key physiological receptors, including Angiotensin II (AT1) and Thromboxane (B8750289) A2 (TXA2) receptors. mdpi.commdpi.com
Angiotensin II Receptor Antagonism: Several series of imidazo[4,5-b]pyridine-based compounds have been developed as potent and orally active Angiotensin II receptor antagonists. nih.gov These agents block the AT1 receptor, preventing the vasoconstrictive and blood pressure-elevating effects of angiotensin II. mdpi.com Structure-activity relationship studies have explored various substitutions on the scaffold. For example, replacing a 4-phenylquinoline (B1297854) fragment with 4-phenylisoquinolinone or 1-phenylindene scaffolds has yielded compounds with high affinity for the AT1 receptor. nih.govresearchgate.net While these studies establish the scaffold's utility, specific antagonism data for this compound has not been reported.
Thromboxane A2 Receptor Antagonism: Derivatives of imidazo[4,5-b]pyridine have also been synthesized and evaluated as antagonists of the Thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor. nih.gov These receptors are involved in platelet aggregation and vasoconstriction. Research has shown that compounds with a 3,3-dimethylbutanoic acid side chain in the 2-position of the imidazo[4,5-b]pyridine ring exhibit high potency, with Ki values in the nanomolar range. nih.gov For instance, compound 23c, an imidazo[4,5-b]pyridine derivative, showed a Ki value of 7 nM. nih.gov Similar to the case with Angiotensin II receptors, there is no specific reported activity for this compound as a TXA2 antagonist.
| Compound Class | Target Receptor | Key Structural Features | Reported Activity (Example) |
|---|---|---|---|
| Imidazo[4,5-b]pyridine Derivatives | Angiotensin II (AT1) | Scaffolds incorporating 4-phenylisoquinolinone or 1-phenylindene moieties. nih.govresearchgate.net | High affinity for the AT1 receptor. nih.gov |
| Imidazo[4,5-b]pyridine Acid Derivatives | Thromboxane A2 (TXA2) | 2-alkanoic acid substitutions, particularly 3,3-dimethylbutanoic acid. nih.gov | Compound 23c (Ki = 7 nM). nih.gov |
The structural analogy to purines makes the imidazo[4,5-b]pyridine nucleus a prime candidate for designing enzyme inhibitors that target nucleotide-binding sites. nih.gov
Adenosine Deaminase (ADA) Inhibition: While direct inhibition of ADA by this compound is not documented, research into related heterocyclic systems provides context. A series of compounds featuring an imidazo[4,5-e] nih.govgenelink.comnih.govtriazepine ring system were synthesized and found to be competitive inhibitors of mammalian ADA, with Ki values in the micromolar range (12-15 μM). nih.gov This demonstrates that fused imidazole-based heterocycles can effectively interact with the active site of ADA.
DprE1 Inhibition: A significant area of research for imidazo[4,5-b]pyridines is the inhibition of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a crucial enzyme for the cell wall biosynthesis of Mycobacterium tuberculosis. nih.gov The DprE1 enzyme is a validated target for novel antitubercular agents. longdom.org A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives has been identified as potent inhibitors. nih.govresearchgate.netnih.gov The nitro group on these compounds is critical for their mechanism, which involves covalent modification of a cysteine residue (Cys387) within the DprE1 active site. nih.govnih.gov This highlights the potential of nitro-substituted imidazo[4,5-b]pyridines, such as this compound, as DprE1 inhibitors. Several compounds from this related series have demonstrated potent antitubercular activity. nih.govnih.gov
| Compound | Description | In Vitro Activity (MIC against M. tuberculosis H37Rv) |
|---|---|---|
| 5c | A 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivative. nih.govnih.gov | 0.6 µmol/L nih.govnih.gov |
| 5g | A 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivative. nih.govnih.gov | 0.5 µmol/L nih.govnih.gov |
| 5i | A 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivative. nih.govnih.gov | 0.8 µmol/L nih.govnih.gov |
| 5u | A 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivative. nih.govnih.gov | 0.7 µmol/L nih.govnih.gov |
The imidazo[4,5-b]pyridine scaffold has been investigated for its potential to modulate targets within the central nervous system (CNS). nih.gov Recently, a series of 1H-imidazo[4,5-b]pyridine derivatives were discovered to be potent and selective inhibitors of the bromodomain and extra-terminal (BET) proteins. acs.org One optimized compound, DDO-8926, was shown to alleviate mechanical hypersensitivity in a mouse model of neuropathic pain by reducing neuroinflammation and excitability. acs.org Furthermore, related imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel inhibitors of Src family kinases (SFKs), which are therapeutic targets for glioblastoma, the most aggressive primary brain tumor. nih.gov These findings indicate that the imidazo[4,5-b]pyridine core structure is a viable starting point for developing agents that can interact with specific protein targets in the CNS.
A fascinating application of the imidazo[4,5-b]pyridine scaffold is its use in the expansion of the genetic alphabet. The derivative 7-(2-thienyl)-imidazo[4,5-b]pyridine, referred to as Ds , has been developed as an unnatural nucleic acid base. nih.govnih.gov This represents a significant step in synthetic biology, enabling the creation of DNA with novel properties and functions. nih.govglenresearch.com
Unlike the natural base pairs (A-T and G-C) which rely on a specific pattern of hydrogen bonds for recognition, the unnatural base pair formed by Ds operates on a different principle. Ds pairs with other unnatural bases, such as pyrrole-2-carbaldehyde (Pa) or 2-nitro-4-propynylpyrrole (Px), primarily through hydrophobic interactions and shape complementarity. genelink.comnih.govglenresearch.com The hydrophobic nature of the Ds-Pa pair helps ensure they pair selectively with each other and minimizes mispairing with natural bases. nih.gov
This unique pairing mechanism allows the Ds-Pa and Ds-Px pairs to be successfully integrated into DNA molecules. researchgate.net Remarkably, these unnatural base pairs are recognized and processed by DNA polymerases during replication and by RNA polymerases during transcription, functioning alongside the natural base pairs. genelink.comglenresearch.com This allows for the site-specific enzymatic incorporation of these unnatural components into DNA and RNA, opening avenues for creating nucleic acids and proteins with expanded functionalities. glenresearch.comresearchgate.net
| Unnatural Base | Pairing Partner(s) | Primary Pairing Mechanism | Function in DNA/RNA Synthesis |
|---|---|---|---|
| Ds (7-(2-thienyl)-imidazo[4,5-b]pyridine) | Pa (pyrrole-2-carbaldehyde), Px (2-nitro-4-propynylpyrrole) | Hydrophobic interactions, van der Waals forces, and shape complementarity. genelink.comnih.govglenresearch.com | Functions as a third base pair in replication and transcription, recognized by polymerases. genelink.comglenresearch.comresearchgate.net |
Applications as Unnatural Nucleic Acid Bases (e.g., 7-(2-thienyl)-imidazo[4,5-b]pyridine as Ds)
Stability and Reactivity in Ground and Excited States within DNA Constructs
While direct experimental data on the stability and reactivity of this compound within DNA constructs are not extensively available, insights can be drawn from the behavior of related nitroaromatic and imidazo[4,5-b]pyridine compounds. The presence of a nitro group, a strong electron-withdrawing group, is expected to significantly influence the electronic properties and reactivity of the molecule.
Nitroaromatic compounds are known to be photoreactive and can participate in electron transfer processes upon photoexcitation. For instance, studies on other nitro-substituted heterocyclic compounds have shown that they can have short singlet lifetimes and exhibit solvent- and temperature-dependent emission spectra, which is consistent with the formation of an intramolecular charge transfer state. nih.gov In the context of DNA, such excited-state reactivity could lead to interactions with DNA bases or the sugar-phosphate backbone.
The planarity of the imidazo[4,5-b]pyridine ring system suggests a potential for intercalative or groove-binding interactions with the DNA double helix. The stability of such non-covalent complexes is governed by a combination of forces, including van der Waals interactions, hydrogen bonding, and electrostatic interactions. Theoretical studies using methods like Density Functional Theory (DFT) can provide valuable insights into the stability and reactivity of such compounds. uctm.edu DFT calculations can help in understanding the donor-acceptor interactions and the local reactivity, which are crucial for predicting how the molecule might interact with biological macromolecules like DNA. researchgate.net
The reactivity of imidazo[4,5-b]pyridine derivatives can be fine-tuned by the introduction of different substituents. For example, the presence of a methyl group at the 7-position can influence the solubility and steric factors governing DNA interactions. The nitro group at the 6-position, being strongly electron-withdrawing, is expected to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), potentially making the compound a better electron acceptor in photoinduced electron transfer processes. This could have implications for its photostability and potential to induce DNA damage upon irradiation.
Table 1: Predicted Physicochemical Properties Influencing DNA Interaction
| Property | Influence of 7-Methyl Group | Influence of 6-Nitro Group | Potential Interaction with DNA |
| Electron Density | Electron-donating, may slightly increase electron density on the pyridine ring. | Strongly electron-withdrawing, significantly reduces electron density of the aromatic system. | The electron-deficient nature may favor interactions with electron-rich regions of DNA, such as the nucleobases. |
| LUMO Energy | Minor effect. | Lowers the LUMO energy. | Enhanced electron-accepting properties, potentially leading to photoinduced electron transfer from DNA bases. |
| Steric Hindrance | May influence the mode and affinity of binding within the DNA grooves. | Minimal steric impact on intercalation or groove binding. | The overall shape and size will determine the preferred binding mode (intercalation vs. groove binding). |
| Solubility | May slightly increase lipophilicity. | May decrease water solubility. | Solubility in the cellular environment is crucial for reaching the DNA target. |
This table is based on general chemical principles and data for related compounds, as specific experimental data for this compound is limited.
Role as pH-Responsive Probes and Sensors
The imidazo[4,5-b]pyridine core, containing both a pyridine and an imidazole (B134444) ring, possesses nitrogen atoms that can be protonated or deprotonated depending on the ambient pH. This property makes these compounds promising candidates for the development of pH-responsive fluorescent probes and sensors. nih.gov The protonation state of the heterocyclic nitrogens can significantly alter the electronic structure and, consequently, the photophysical properties of the molecule, such as its fluorescence emission. nih.gov
The imidazole ring, in particular, is known to have a pKa in the physiological range, making it a suitable component for sensing pH changes in biological systems. nih.gov For this compound, the nitrogen atoms in the imidazo[4,5-b]pyridine ring system can undergo protonation in acidic conditions. This protonation event is expected to modulate the intramolecular charge transfer (ICT) character of the molecule, which is influenced by the electron-donating methyl group and the electron-withdrawing nitro group.
Computational studies on similar heterocyclic systems, such as 2,6-bis(2-benzimidazolyl)pyridine (B160508) (BBP), have demonstrated that protonation can lead to significant changes in fluorescence. nih.gov For BBP, fluorescence quenching is observed under acidic conditions due to alterations in the intermolecular interactions upon protonation. nih.gov A similar mechanism could be at play for this compound.
The change in fluorescence in response to pH can be quantified and utilized for sensing applications. The relationship between the fluorescence intensity and pH can be used to determine the pKa of the probe and its effective range for pH sensing.
Table 2: Predicted pH-Dependent Spectroscopic Changes
| pH Condition | Dominant Species | Expected Change in Electronic Structure | Predicted Fluorescence Response |
| Acidic (low pH) | Protonated form (at one or more nitrogen atoms) | Altered intramolecular charge transfer (ICT) state; potential for increased non-radiative decay pathways. | Quenching or a significant shift in the emission wavelength (ratiometric sensing). |
| Neutral (pH ~7) | Neutral form | Ground state electronic structure. | Characteristic fluorescence emission. |
| Basic (high pH) | Deprotonated form (less likely for the ring nitrogens) | Changes in the electronic distribution. | Potential for a different fluorescence profile compared to the neutral form. |
This table is based on the behavior of structurally related pH-responsive fluorescent probes, as specific experimental data for this compound is not available.
The development of pH-responsive probes is of great interest for imaging and diagnostics, as pH dysregulation is a hallmark of various pathological conditions, including cancer and inflammation. The potential of this compound as a pH sensor warrants further experimental investigation to characterize its photophysical properties and pH-dependent fluorescence behavior.
Future Directions and Emerging Research Avenues
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of imidazo[4,5-b]pyridines is a well-established area, but significant opportunities exist for the development of more efficient, cost-effective, and environmentally benign methodologies. Current research highlights a move away from conventional techniques toward greener alternatives.
Future synthetic research will likely focus on:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to reduce reaction times, increase yields, and result in cleaner reaction profiles for 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives compared to conventional heating methods. researchgate.net Applying MAOS to the synthesis of nitro-substituted analogs like 7-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine could offer similar advantages.
Catalyst-Free and Solvent-Free Reactions: The development of methods that eliminate the need for harsh catalysts and organic solvents is a key goal of green chemistry. One-step air-oxidative cyclocondensation reactions in water have been successfully used to produce 1H-imidazo[4,5-b]pyridine derivatives in excellent yields (83%–87%). nih.gov Similarly, tandem reactions starting from 2-chloro-3-nitropyridine (B167233) in a water-isopropanol medium provide a rapid and green route to the imidazo[4,5-b]pyridine skeleton. acs.org
Heterogeneous Catalysis: The use of reusable catalysts, such as Al³⁺-exchanged K10 montmorillonite (B579905) clay, has proven effective for the intramolecular cyclization needed to form the imidazopyridine core, with yields often exceeding 80%. nih.gov Research into solid-supported catalysts for the specific nitration and methylation of the imidazo[4,5-b]pyridine core is a promising avenue.
Palladium-Catalyzed Cross-Coupling: Reactions like the Buchwald–Hartwig cross-coupling have been instrumental in creating a wide range of C2-substituted imidazo[4,5-b]pyridine analogs, demonstrating the power of transition-metal catalysis in diversifying this scaffold. researchgate.netnih.gov Future work could focus on developing more sustainable palladium catalyst systems with lower catalyst loading and easier recovery.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The use of computational tools is becoming indispensable in modern chemistry. For the imidazo[4,5-b]pyridine class, these methods are transitioning from explaining observed properties to predicting the function of novel compounds before synthesis.
Key areas for integration include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to imidazo[4,5-b]pyridine derivatives. nih.gov For a series of Aurora A kinase inhibitors, these models showed high predictive power (r²pred values of 0.933 for CoMFA and 0.959 for CoMSIA), allowing for the virtual design of new analogs with potentially greater potency. nih.gov Applying these models to this compound could accelerate the discovery of potent kinase inhibitors.
Molecular Docking and Dynamics: These simulation techniques are crucial for understanding how molecules interact with biological targets. Docking studies have helped identify the binding modes of imidazo[4,5-b]pyridine derivatives with targets like tubulin and dihydrofolate reductase (DHFR). mdpi.comnih.gov Molecular dynamics simulations further elucidate the stability and intermolecular interactions of these compounds, as seen in corrosion inhibition studies. africaresearchconnects.comresearchgate.net
AI-Driven De Novo Design: The next frontier is the use of generative AI and machine learning (ML) models to design entirely new structures with desired properties. ornl.gov By training on existing data for active imidazo[4,5-b]pyridines, AI algorithms could propose novel analogs of this compound optimized for specific biological targets or material science applications, significantly reducing the time and cost of discovery. ornl.gov
Exploration of Novel Biological Targets and Mechanistic Pathways
The structural similarity of the imidazo[4,5-b]pyridine core to purines suggests a broad potential for biological activity. uctm.edu While research has identified several targets, many more likely remain undiscovered.
Future biological explorations will involve:
Kinase Inhibition: Derivatives of this scaffold are known to inhibit protein kinases like Aurora A. nih.gov Given the vast number of kinases in the human kinome, screening this compound and its analogs against a wide panel of kinases could uncover new targets for anticancer therapies. nih.gov
Antimicrobial and Antiviral Mechanisms: Various analogs have shown activity against bacteria and viruses, including E. coli and respiratory syncytial virus (RSV). mdpi.commdpi.com Further studies are needed to elucidate the specific mechanisms of action, which could involve novel targets like tyrosyl-tRNA synthetase or viral polymerases. nih.govuctm.edu
Tubulin Polymerization: Acrylonitrile derivatives of imidazo[4,5-b]pyridine have been identified as potent inhibitors of tubulin polymerization, acting at a site distinct from the colchicine-binding domain. nih.gov Investigating how the methyl and nitro groups of this compound influence this interaction could lead to a new class of antimitotic agents.
Receptor Antagonism: The scaffold has been associated with antagonism of receptors for angiotensin II and thromboxane (B8750289) A₂, indicating potential applications in cardiovascular disease. mdpi.com
Design and Synthesis of Next-Generation Imidazo[4,5-b]pyridine Analogs with Tunable Properties
The functional properties of the imidazo[4,5-b]pyridine core can be precisely tuned by altering its substitution pattern. The strategic design and synthesis of next-generation analogs are central to optimizing this scaffold for specific applications.
Research in this area focuses on modifying the core to enhance desired activities, as illustrated by the following examples:
Antiproliferative Activity: The introduction of an amidino group has been shown to produce selective and strong antiproliferative activity against cancer cell lines. mdpi.com
Antimicrobial Activity: Alkylation at different nitrogen atoms (N1, N3, N4) of the imidazo[4,5-b]pyridine ring system can lead to regioisomers with varying biological activities, including antibacterial effects. mdpi.com
Antifungal Activity: Specific substitutions have yielded compounds with potent fungicidal activity against pathogens like Puccinia polysora. researchgate.net
The table below summarizes how different modifications to the core structure influence biological activity, providing a blueprint for designing future analogs of this compound.
| Analog Class/Modification | Target/Activity | Key Finding | Reference |
|---|---|---|---|
| Amidino-substituted derivatives | Antiproliferative (Colon Carcinoma) | Unsubstituted amidino and 2-imidazolinyl amidino groups led to potent activity in the sub-micromolar range. | mdpi.com |
| Acrylonitrile derivatives | Tubulin Polymerization Inhibition | Compounds showed strong antiproliferative effects by interfering with tubulin polymerization. | nih.gov |
| N-Alkylated regioisomers | Antibacterial (Gram-positive) | Alkylation at different nitrogen positions yielded regioisomers with distinct activity profiles against bacteria. | mdpi.com |
| C2-Aryl substituted derivatives | Aurora A Kinase Inhibition | Molecular modeling identified key structural requirements for potent inhibition. | nih.gov |
| Thiazolyl-substituted derivatives | Fungicidal (Puccinia polysora) | A derivative showed an EC50 value of 4.00 mg/L, comparable to the commercial fungicide tebuconazole. | researchgate.net |
Application in Materials Science and Interdisciplinary Fields (e.g., corrosion inhibition)
Beyond pharmacology, the unique electronic and structural properties of imidazo[4,5-b]pyridines make them attractive candidates for applications in materials science. Their ability to coordinate with metal surfaces is particularly noteworthy.
A primary application is in the prevention of corrosion, especially for mild steel in acidic environments. Research has consistently shown that imidazo[4,5-b]pyridine derivatives are highly effective corrosion inhibitors. najah.edu These molecules function by adsorbing onto the metal surface, forming a protective hydrophobic layer that impedes corrosive agents. researchgate.net
Key findings include:
High Inhibition Efficiency: Various derivatives have demonstrated remarkable performance, often achieving over 90% inhibition efficiency at low concentrations (e.g., 0.1 mM). africaresearchconnects.comresearchgate.net
Mixed-Type Inhibition: Electrochemical studies confirm that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, providing comprehensive protection. africaresearchconnects.comnajah.edu
Strong Adsorption: The adsorption process typically follows the Langmuir adsorption isotherm, indicating the formation of a stable monolayer on the metal surface. najah.edunajah.edu
The table below presents data on the corrosion inhibition efficiency of several imidazo[4,5-b]pyridine derivatives, underscoring their potential in industrial applications.
| Inhibitor Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|
| 6-bromo-2-(4-chlorophenyl)-3-decyl-3H-imidazo[4,5-b]pyridine (SB14a) | Mild Steel | 1 M HCl | 0.1 mM | 90% | africaresearchconnects.comresearchgate.net |
| 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine (SB9a) | Mild Steel | 1 M HCl | 0.1 mM | 88% | africaresearchconnects.comresearchgate.net |
| 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine (P1) | Mild Steel | 1.0 M HCl | - | High efficiency | najah.edunajah.edu |
| Two unnamed imidazo[4,5-b]pyridine derivatives (S1 and S2) | Mild Steel | - | 10⁻³ M | 92.0% and 92.1% | researchgate.net |
Future research in this area will likely explore the use of these compounds in creating functional coatings, developing new sensors, or as components in organometallic chemistry, leveraging their robust structure and versatile chemical properties. acs.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between pyridine derivatives and nitrating agents. For example, describes a phase-transfer catalysis approach using 5-bromopyridine-2,3-diamine and aldehydes under reflux in solvents like DMF. Optimization involves adjusting temperature, catalyst loading (e.g., p-toluenesulfonic acid), and reaction time. Statistical experimental design (e.g., factorial design) can minimize trial-and-error efforts by systematically varying parameters .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm substitution patterns and nitro group placement (e.g., aromatic proton shifts in the imidazo-pyridine core) .
- X-ray crystallography : Resolves 3D structure and intermolecular interactions (e.g., hydrogen bonding in the nitro group) .
- Mass spectrometry : Validates molecular weight and fragmentation pathways. Note that commercial suppliers like Sigma-Aldrich often omit analytical data, necessitating in-house validation .
Q. How should researchers handle safety concerns during synthesis?
- Methodological Answer : Follow protocols in institutional chemical hygiene plans (e.g., ). Key steps include:
- Using fume hoods for nitration reactions (due to nitric acid hazards).
- Storing nitro-containing compounds away from reducing agents to prevent explosions.
- Conducting 100% safety compliance tests for lab personnel before experimentation .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) studies (e.g., ) calculate electron density maps and Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitro group at C6 may direct substitution at C6. Reaction path searches using quantum chemical software (e.g., Gaussian) model transition states and activation energies, guiding experimental design .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Use meta-analysis frameworks:
- Standardized assays : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control groups.
- SAR studies : Compare structural analogs (e.g., notes imidazo[4,5-b]pyridines with bromine vs. methyl groups exhibit varying kinase inhibition).
- Statistical validation : Apply ANOVA to assess significance of conflicting results (e.g., IC50 variability in antimicrobial assays) .
Q. How can researchers design experiments to optimize catalytic systems for imidazo[4,5-b]pyridine functionalization?
- Variables : Catalyst type (e.g., Pd/C vs. CuI), solvent polarity, temperature.
- Outputs : Yield, regioselectivity.
- Example: A central composite design for Suzuki-Miyaura coupling could map optimal Pd loading and ligand ratios .
Q. What methodologies integrate biological activity data with chemical reactivity profiles for drug development?
- Methodological Answer : Combine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
